Bis-(4-chloro-phenyl)-diazene

Description

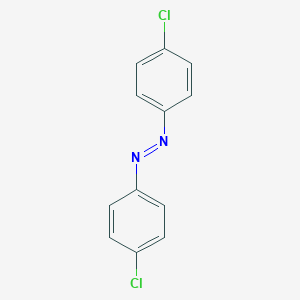

Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQLXCFUPJSGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305943 | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000657 [mmHg] | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3258 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1602-00-2 | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001602002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dichloroazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TL0OEH9RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DICHLOROAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-1,2-bis(4-chlorophenyl)diazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-1,2-bis(4-chlorophenyl)diazene, a symmetrical aromatic azo compound. This document details the synthetic methodologies, experimental protocols, and extensive characterization data, presented in a structured format to facilitate reproducibility and further investigation in chemical and pharmaceutical research.

Synthesis of (E)-1,2-bis(4-chlorophenyl)diazene

The synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is most commonly achieved through the oxidative coupling of 4-chloroaniline. This method is efficient for the preparation of symmetrical azobenzenes. Alternative methods, though less commonly reported for this specific compound, include oxidation using reagents like potassium permanganate or sodium hypochlorite.

Oxidative Coupling of 4-Chloroaniline using a Copper Nanoparticle Catalyst

This protocol outlines a robust and efficient method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene via the copper-catalyzed oxidative coupling of 4-chloroaniline.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (2.0 mmol) and a catalytic amount of copper nanoparticles (20 mol%).

-

Solvent Addition: To the flask, add toluene as the solvent.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Upon completion of the reaction (typically 2-3 hours), filter the reaction mixture to remove the copper nanoparticle catalyst.

-

Work-up: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford the pure (E)-1,2-bis(4-chlorophenyl)diazene as an orange solid.

Experimental Workflow:

Caption: Synthetic workflow for (E)-1,2-bis(4-chlorophenyl)diazene.

Characterization Data

The structural confirmation and purity assessment of the synthesized (E)-1,2-bis(4-chlorophenyl)diazene are performed using various spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Orange Solid |

| Melting Point | 180-182 °C |

Spectroscopic Data

Table 1: Summary of Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, C₆D₆) | δ 7.66 (d, J = 8.7 Hz, 4H), 7.09 (d, J = 8.7 Hz, 4H) |

| ¹³C NMR (75 MHz, C₆D₆) | δ 151.0, 137.3, 129.5, 124.4 |

| FTIR (film, cm⁻¹) | 1587, 1547, 1478, 1402 |

| Mass Spec. (EI) | m/z (%): 250 (M⁺, 23.3), 139 (37.4), 113 (31.8), 111 (100), 75 (39.7), 50 (11.0)[2] |

| UV-Vis (in DCM) | λmax ≈ 301 nm |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. The two doublets observed correspond to the aromatic protons. The downfield doublet at δ 7.66 ppm is assigned to the protons ortho to the azo group, which are deshielded by the electron-withdrawing nature of the diazene linkage. The upfield doublet at δ 7.09 ppm corresponds to the protons meta to the azo group. The coupling constant of 8.7 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the four different carbon environments in the symmetrical molecule. The signal at δ 151.0 ppm is attributed to the carbon atoms directly attached to the nitrogen atoms of the azo group. The peak at δ 137.3 ppm corresponds to the carbon atoms bearing the chlorine substituent. The signals at δ 129.5 and 124.4 ppm are assigned to the remaining aromatic carbons.

-

FTIR Spectroscopy: The infrared spectrum shows characteristic absorption bands. The peaks in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic rings. The band at 1587 cm⁻¹ can be attributed to the N=N stretching vibration of the azo group. The bands at 1478 and 1402 cm⁻¹ are also associated with the aromatic structure.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak (M⁺) at m/z 250, which corresponds to the molecular weight of (E)-1,2-bis(4-chlorophenyl)diazene. The isotopic pattern of the molecular ion, with a significant M+2 peak, is characteristic of a compound containing two chlorine atoms. The base peak at m/z 111 corresponds to the 4-chlorophenyl radical cation, a common fragment. Other significant fragments include the loss of a chlorine atom and further fragmentation of the aromatic rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in dichloromethane exhibits an absorption maximum around 301 nm. This absorption band is attributed to the π → π* electronic transition of the conjugated azo system.

Logical Relationship of Characterization Methods:

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis-(4-chloro-phenyl)-diazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a central diazene group (N=N) flanked by two 4-chlorophenyl rings. This symmetrical molecule is a solid at room temperature and has been a subject of interest in various chemical research areas, including dye chemistry and materials science. Its photochromic properties, arising from the cis-trans isomerization of the azo bridge, make it a candidate for applications in molecular switches and optical data storage. For drug development professionals, understanding the physicochemical properties and potential biological activities of halogenated aromatic compounds like this compound is crucial for assessing its potential as a scaffold or intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological implications.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [1] |

| Molecular Weight | 251.11 g/mol | [2] |

| Appearance | Orange solid | [3] |

| Melting Point | 182-184 °C | [3] |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Vapor Pressure | 0.0000657 mmHg | [2] |

| Solubility | Insoluble in water. | [4] |

| CAS Number | 1602-00-2 | [1] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.

1. Oxidation of 4-chloroaniline

This method involves the oxidation of 4-chloroaniline using an oxidizing agent such as potassium permanganate or a peroxidase enzyme.[2][5]

Materials:

-

4-chloroaniline

-

Potassium permanganate (KMnO₄) or Soya cell wall peroxidases[5]

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-chloroaniline in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.

-

Cool the 4-chloroaniline solution in an ice bath.

-

Slowly add the potassium permanganate solution dropwise to the stirred 4-chloroaniline solution.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Extract the filtrate with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield orange crystals of this compound.

2. Reduction of 4-chloronitrobenzene

This method involves the reduction of 4-chloronitrobenzene using a reducing agent in an alkaline medium.[6]

Materials:

-

4-chloronitrobenzene

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Glucose monohydrate

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add ethanol, a 30% aqueous solution of sodium hydroxide, and 4-chloronitrobenzene.

-

Heat the reaction mixture to 50 °C with stirring.

-

Prepare a solution of glucose monohydrate in water and add it to the reaction mixture.

-

Continue stirring at 50 °C for approximately 2 hours. Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the mixture and acidify it with 2M hydrochloric acid.

-

A precipitate of this compound will form.

-

Filter the precipitate and wash it with distilled water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the phenyl rings. The symmetry of the molecule should result in a simplified spectrum. The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze it as a thin film.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer.

-

Analysis: Look for characteristic absorption bands:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C aromatic ring stretching: ~1600 cm⁻¹

-

N=N stretching: ~1400-1450 cm⁻¹ (often weak)

-

C-Cl stretching: ~1000-1100 cm⁻¹

-

3. Mass Spectrometry (MS)

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (250.0064 g/mol for the most abundant isotopes).[1] The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a characteristic ratio. Common fragment ions would include those corresponding to the chlorophenyl group (m/z 111) and the chlorobenzenediazonium ion (m/z 139).[2]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the direct interaction of this compound with specific biological signaling pathways. However, studies on related azo compounds and chlorinated aromatic hydrocarbons provide some insights into potential biological effects.

Some azo compounds have been shown to possess antimicrobial and antibiofilm activities.[7] The toxicity of chlorinated aromatic compounds is a well-studied area, with potential for genotoxicity and cytotoxicity.[5][8] For instance, the related compound 4,4'-dichloroazoxybenzene has shown positive results in mutagenicity assays.[5] It is plausible that this compound could interact with cellular processes related to oxidative stress, given the metabolism of similar compounds can generate reactive intermediates.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. This is a critical area of investigation for assessing its potential in drug development, either as a therapeutic agent or as a scaffold that requires modification to mitigate potential toxicity.

Visualizations

Caption: Synthetic workflow for this compound via oxidation.

Caption: Synthetic workflow for this compound via reduction.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4,4'-Dichloroazoxybenzene | C12H8Cl2N2O | CID 11960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]

- 8. series.publisso.de [series.publisso.de]

An In-Depth Technical Guide to Bis-(4-chloro-phenyl)-diazene (CAS 1602-00-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by a diazene core (-N=N-) symmetrically substituted with two 4-chlorophenyl rings. Its CAS number is 1602-00-2. This molecule is of significant interest in various fields of chemical research due to its photochromic properties, potential as a synthetic intermediate, and the broader biological activities associated with azobenzene derivatives. The presence of chlorine atoms on the phenyl rings modifies its electronic properties, influencing its stability, reactivity, and spectral characteristics.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. These data are crucial for its identification, purification, and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 251.11 g/mol | [1][2] |

| Appearance | Light yellow to orange powder/crystals | |

| Boiling Point | 375.2 °C at 760 mmHg | [1] |

| Flash Point | 180.7 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| InChI Key | XHQLXCFUPJSGOE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of the symmetric this compound would be expected to show two doublets in the aromatic region, corresponding to the ortho and meta protons relative to the azo group. The chemical shifts are influenced by the electron-withdrawing nature of both the azo group and the chlorine atoms.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.85 | Doublet | ~8.5 | 2, 2', 6, 6'-H (ortho to -N=N-) |

| ~7.50 | Doublet | ~8.5 | 3, 3', 5, 5'-H (meta to -N=N-) |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show four signals for the aromatic carbons due to the molecule's symmetry.

| Chemical Shift (δ) (ppm) | Assignment |

| ~150 | C1/C1' (ipso to -N=N-) |

| ~138 | C4/C4' (ipso to -Cl) |

| ~129 | C3/C3'/C5/C5' |

| ~124 | C2/C2'/C6/C6' |

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | Aromatic C-H stretch |

| ~1580 | C=C aromatic ring stretch |

| ~1480 | N=N stretch (often weak) |

| ~1090 | C-Cl stretch |

| ~830 | para-disubstituted C-H bend (out-of-plane) |

Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of N₂ and cleavage of the C-N bonds.

| m/z | Fragment |

| 250/252/254 | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |

| 222/224/226 | [M - N₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its preparation in a laboratory setting. Two common synthetic routes are the oxidation of 4-chloroaniline and the reduction of 4-chloronitrobenzene.

Synthesis via Oxidation of 4-Chloroaniline

This method involves the oxidation of the amino group of 4-chloroaniline to form the diazene linkage.

Materials:

-

4-chloroaniline

-

Sodium hypochlorite (NaOCl) solution (bleach) or other oxidizing agents like potassium permanganate (KMnO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

Procedure:

-

Dissolve 4-chloroaniline in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Slowly add an aqueous solution of sodium hypochlorite dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a colored solid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as crystals.

Synthesis via Reduction of 4-Chloronitrobenzene

This method involves the reduction of the nitro group of 4-chloronitrobenzene. Depending on the reducing agent and reaction conditions, the reaction can be controlled to yield the azo compound.

Materials:

-

4-chloronitrobenzene

-

Zinc powder or other reducing agents like lithium aluminum hydride (LiAlH₄)

-

Sodium hydroxide (NaOH)

-

Ethanol or methanol

-

Water

Procedure:

-

In a round-bottom flask, suspend 4-chloronitrobenzene in a mixture of ethanol and water.

-

Add sodium hydroxide to the suspension and heat the mixture to reflux with vigorous stirring.

-

Gradually add zinc powder to the refluxing mixture in small portions. The reaction is exothermic.

-

Continue refluxing for several hours after the addition of zinc is complete. Monitor the reaction by TLC.

-

After the reaction is complete, filter the hot reaction mixture to remove the zinc oxide and any unreacted zinc.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the precipitated product by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in publicly available literature, the broader class of azobenzene derivatives has attracted considerable attention in medicinal chemistry and drug development.

General Biological Activities of Azobenzene Derivatives

Azobenzene-containing molecules have been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial and Antibiofilm Activity: Structurally related compounds like 4,4'-dihydroxy-azobenzene have demonstrated inhibitory effects against pathogenic bacteria such as Staphylococcus aureus.

-

Anticancer Activity: Some azobenzene derivatives have shown cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The azobenzene scaffold can be incorporated into molecules to act as inhibitors for specific enzymes.

The biological activity of these compounds is often dependent on their isomeric state (cis or trans), which can be controlled by light.

Photopharmacology and Drug Design

The ability of azobenzenes to undergo reversible photoisomerization between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths is the foundation of photopharmacology . This concept involves the design of drugs whose biological activity can be switched on or off with high spatiotemporal precision using light.

-

The trans isomer is typically planar and more stable, while the cis isomer is bent and less stable.

-

This geometric change can dramatically alter the molecule's ability to bind to a biological target, such as a receptor or an enzyme.

-

By incorporating an azobenzene moiety into a pharmacophore, it is possible to create a photoswitchable drug that is active in one isomeric form and inactive in the other.

This compound, as a core azobenzene structure, serves as a valuable scaffold for the design and synthesis of such photoswitchable molecules. The chloro-substituents can be further functionalized to attach pharmacophores or to tune the photophysical properties of the molecule.

Hypothetical Signaling Pathway Modulation

Due to the lack of specific data for this compound, a generalized signaling pathway is presented to illustrate the concept of photopharmacological control. An azobenzene-containing drug could be designed to target a key protein in a signaling cascade, such as a kinase or an ion channel.

In this hypothetical model, the trans form of the drug is unable to bind to the active site of a target kinase. Upon irradiation with UV light, it isomerizes to the cis form, which has the correct conformation to bind and inhibit the kinase, thereby blocking the downstream signaling and cellular response. This effect can be reversed with visible light or by allowing the molecule to thermally relax back to the trans state.

Safety and Toxicity

Information on the specific toxicity of this compound is not extensively detailed. However, as a chlorinated aromatic compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard practices for handling chemical reagents, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are recommended. For the related compound 4,4'-Dichloroazoxybenzene, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Conclusion

This compound is a molecule with interesting chemical and physical properties. While its direct biological applications are not yet well-documented, its core azobenzene structure makes it a compound of high interest for the development of photoswitchable tools for chemical biology and for the design of novel therapeutics in the field of photopharmacology. The synthetic routes are well-established, and its characterization can be readily achieved using standard analytical techniques. Further research into the specific biological activities and toxicological profile of this compound is warranted to fully explore its potential in drug discovery and development.

References

Unveiling the Molecular Landscape of Bis-(4-chloro-phenyl)-diazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. This symmetrical aromatic azo compound is of interest in various chemical and biological research areas. This document consolidates key data, presents a detailed experimental protocol for its synthesis, and outlines a typical characterization workflow.

Molecular Structure and Chemical Formula

This compound is characterized by two 4-chlorophenyl rings linked by a central diazene (-N=N-) bridge. The molecule exists predominantly as the more stable (E)-isomer, where the phenyl groups are on opposite sides of the azo bond.

Molecular Formula: C₁₂H₈Cl₂N₂

Structure:

The key structural feature is the azo group, which can undergo cis-trans isomerization upon exposure to light, a property that makes related azobenzene derivatives valuable in the development of molecular switches and photosensitive materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | N/A |

| CAS Number | 1602-00-2 | N/A |

| Molecular Weight | 251.11 g/mol | N/A |

| Appearance | Orange-red crystals | N/A |

| Melting Point | 182-184 °C | [1] |

| Boiling Point | 375.2 °C at 760 mmHg | [2] |

| Density | 1.27 g/cm³ | [2] |

| SMILES | Clc1ccc(N=Nc2ccc(Cl)cc2)cc1 | N/A |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.46-7.49 (d, 4H), 7.83-7.87 (d, 4H) | [3] |

| Mass Spec. (EI) | m/z 250 (M+), 139, 111 (100%), 75 | [3] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of symmetrical aromatic azo compounds like this compound is the oxidation of the corresponding aniline derivative. The following protocol is based on established methods for the synthesis of similar azoarenes.

Materials:

-

4-chloroaniline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-chloroaniline in ethanol.

-

Preparation of Oxidizing Agent: In a separate beaker, prepare an aqueous solution of potassium permanganate and sodium hydroxide.

-

Oxidation Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled 4-chloroaniline solution with constant and vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure orange-red crystals of this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Synthetic and characterization workflow for this compound.

Biological Activity and Potential Applications

While extensive research on the specific biological signaling pathways of this compound is limited, it is known to be a metabolite of 4-chloroaniline. Some studies have indicated that related chlorinated azobenzenes may exhibit mutagenic properties. The core azobenzene structure is a key photoprobe, and its derivatives are widely investigated for applications in molecular switches, optical data storage, and photopharmacology. Further research is warranted to fully elucidate the biological effects and potential therapeutic or industrial applications of this compound.

References

Spectroscopic Profile of Bis-(4-chloro-phenyl)-diazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.87 - 7.83 | Doublet | 8.9 | 4H | Aromatic protons ortho to the azo group |

| 7.49 - 7.46 | Doublet | 8.9 | 4H | Aromatic protons meta to the azo group |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Aromatic carbons attached to the azo group (C-N=N) |

| ~138 | Aromatic carbons bearing the chloro substituent (C-Cl) |

| ~129 | Aromatic CH carbons meta to the azo group |

| ~124 | Aromatic CH carbons ortho to the azo group |

Solvent: DMSO-d₆. Note: The chemical shifts are estimated based on typical values for substituted azobenzenes and may vary slightly based on experimental conditions.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3080 | Aromatic C-H stretch |

| ~1580 | C=C aromatic ring stretch |

| ~1480 | N=N azo group stretch |

| ~1090 | C-Cl stretch |

| ~840 | para-disubstituted C-H bend (out-of-plane) |

Sample Preparation: KBr pellet. Note: The wavenumbers are based on data from structurally similar compounds and characteristic infrared absorption frequencies.

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Transition Type |

| ~390 (shoulder) | n → π |

| ~357 | π → π |

Solvent: Ethanol. The n → π transition for the trans-isomer is often observed as a shoulder on the more intense π → π* absorption band.*[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm probe was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 10 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing: The raw data was processed using appropriate NMR software (e.g., MestReNova, TopSpin). Fourier transformation was applied to the free induction decay (FID), followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector was utilized.

Sample Preparation: A small amount of the solid this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent) with a double-beam configuration was employed.

Sample Preparation: A stock solution of this compound was prepared in a suitable UV-grade solvent, such as ethanol. The stock solution was then diluted to a concentration that resulted in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

-

Cuvette: A 1 cm path length quartz cuvette was used.

-

Blank: The spectrum of the pure solvent was recorded as a baseline and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of absorbance versus wavelength was plotted. The wavelengths of maximum absorbance (λmax) were identified.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Bis-(4-chloro-phenyl)-diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an azo compound with potential applications in various fields, including as a chemical intermediate in the dye industry. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its handling, formulation, and the assessment of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also details standardized experimental protocols for determining these properties and includes data from analogous compounds for illustrative purposes.

Chemical and Physical Properties

This compound is a solid, orange-red crystalline compound.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 4,4'-Dichloroazobenzene, DCAB | [2] |

| CAS Number | 1602-00-2 | [3] |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [3] |

| Molecular Weight | 251.11 g/mol | [2] |

| Physical State | Solid | [4] |

| Appearance | Orange-red crystals | [1] |

| Melting Point | 182-184 °C | [5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on the general characteristics of azobenzenes and dichlorinated aromatic compounds, a qualitative solubility profile can be inferred.

Qualitative Solubility:

-

Aqueous Solubility: Azobenzenes are generally characterized by their poor solubility in water due to their nonpolar nature.[1][6]

-

Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents. For analogous compounds like azobenzene, solubility has been noted in ethyl alcohol, acetone, and dimethyl sulfoxide (DMSO).[1] Similarly, a related compound, 4,4'-Dichlorodiphenyl sulfone, is soluble in acetone, dichloromethane, and ethyl acetate.[7] A bulletin on DMSO solubility indicates that p-Dichlorobenzene is "Very Soluble" in DMSO.[8]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols should be followed.

2.1.1. Aqueous Solubility Determination (OECD 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method.[4][9]

-

Principle: These methods determine the saturation mass concentration of a substance in water at a given temperature.[4] Preliminary information on the substance's structural formula, vapor pressure, and dissociation and hydrolysis constants is beneficial.[4]

-

Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L. Water is saturated with the substance in a column, and the eluate is analyzed.[1]

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. The substance is dissolved in water in a flask with stirring until equilibrium is reached. The concentration of the dissolved substance is then measured after filtration or centrifugation.[1]

-

Analysis: The concentration of the dissolved this compound in the aqueous phase can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1]

2.1.2. Organic Solvent Solubility Determination

A common method for determining solubility in organic solvents involves the preparation of saturated solutions and subsequent analysis.

-

Procedure: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After reaching equilibrium, the suspension is filtered to remove undissolved solid.

-

Quantification: A known volume of the clear, saturated filtrate is diluted, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or a validated stability-indicating HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.[10][11]

The following diagram illustrates a general workflow for determining the solubility of a compound.

References

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. laboratuar.com [laboratuar.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Disequilibrating azobenzenes by visible-light sensitization under confinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. analysis.rs [analysis.rs]

Safety and handling precautions for Bis-(4-chloro-phenyl)-diazene

An In-Depth Technical Guide to the Safety and Handling of Bis-(4-chloro-phenyl)-diazene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1602-00-2), a compound used in laboratory and chemical manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂N₂ |

| Molecular Weight | 251.10 g/mol [1] |

| CAS Number | 1602-00-2[1][2][3] |

| Appearance | Orange solid |

| Boiling Point | 375.2°C at 760 mmHg[1] |

| Melting Point | 182-184°C |

| Flash Point | 180.7°C[1] |

| Density | 1.27 g/cm³[1] |

| Purity | Typically 95% or 96%[1][3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonised System (GHS). A summary of its classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling

-

Avoid contact with skin and eyes.[2]

-

Prevent the formation of dust and aerosols.[2]

-

Ensure adequate exhaust ventilation in areas where dust is formed.[2]

-

Wash hands thoroughly before breaks and at the end of the workday.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a face shield.[2]

Storage

-

Store in a dry area.[2]

-

Recommended storage temperature is 2-8°C.[2]

-

Keep containers tightly closed.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[2]

-

Skin Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Caption: Required PPE for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Caption: Workflow for responding to a spill of this compound.

Experimental Protocols: Acute Oral Toxicity Assessment

General Principles of Acute Oral Toxicity Testing

-

Test Animals: Typically, young adult rats are used.[3]

-

Administration: The substance is administered orally in a single dose via gavage.[4] If a single dose is not feasible, it may be given in smaller fractions over a period not exceeding 24 hours.[4]

-

Dosage: Graduated doses are administered to different groups of animals.

-

Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[4]

OECD Test Guideline 423: Acute Toxic Class Method

This method is a stepwise procedure using a minimum number of animals per step. The goal is to classify the substance into a toxicity category based on the observed mortality.

-

Dosing: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

Observation: The animals are observed for mortality.

-

Stepwise Procedure:

-

If mortality occurs, the test is repeated with a lower dose in another group of animals.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Classification: The substance is classified based on the dose at which mortality is observed.

OECD Test Guideline 425: Up-and-Down Procedure

This method allows for the estimation of the LD50 value with a confidence interval.

-

Dosing: A single animal is dosed at a time.

-

Observation: The animal is observed for a defined period.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

LD50 Estimation: The LD50 is calculated from the results of a series of these sequential tests.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards: No specific data is available for this compound, but similar chlorinated organic compounds may produce toxic fumes, including hydrogen chloride, upon combustion.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Considerations

Dispose of this product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[2]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are familiar with and adhere to these guidelines. For further details, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to (E)-1,2-bis(4-chlorophenyl)diazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1,2-bis(4-chlorophenyl)diazene, a member of the azobenzene family, is a symmetrically substituted aromatic azo compound. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the potential biological activities of this compound, drawing insights from studies on structurally related molecules, and discusses plausible mechanisms of action, including the induction of apoptosis. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.

Chemical Identity and Properties

(E)-1,2-bis(4-chlorophenyl)diazene is also known by several synonyms, including Bis-(4-chloro-phenyl)-diazene and 4,4'-Dichloroazobenzene.[1][2] Its IUPAC name is (E)-1,2-bis(4-chlorophenyl)diazene.[3]

Physicochemical Properties

A summary of the key physicochemical properties of (E)-1,2-bis(4-chlorophenyl)diazene is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1602-00-2 | [3] |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [3] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | Orange Solid / Orange-red crystals | [4] |

| Melting Point | 180-182 °C | [4] |

| Boiling Point | 375.2 °C at 760 mmHg | [4] |

| Density | 1.27 g/cm³ | [4] |

| Flash Point | 180.7 °C | [4] |

Synthesis

A common and effective method for the synthesis of (E)-1,2-bis(4-chlorophenyl)diazene is the oxidative coupling of 4-chloroaniline using copper nanoparticles as a catalyst.[5]

Experimental Protocol: Oxidative Coupling of 4-Chloroaniline

Materials:

-

4-chloroaniline

-

Copper nanoparticles

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Stir a mixture of 4-chloroaniline (2 mmol) and copper nanoparticles (20 mol%) in toluene at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-3 hours), separate the copper nanoparticles by filtration.

-

Extract the filtrate with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the resulting crude product by column chromatography using petroleum ether and ethyl acetate as the eluent to yield (E)-1,2-bis(4-chlorophenyl)diazene.[5]

Synthesis Workflow

References

The Advent and Advancement of Dichlorinated Azobenzenes: A Technical Guide

Affiliation: Google Research

Abstract

Dichlorinated azobenzenes represent a significant subclass of azobenzene derivatives, characterized by the presence of two chlorine atoms on their phenyl rings. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of these compounds. It further delves into their toxicological profiles, metabolic pathways, and the molecular signaling cascades they influence. Detailed experimental protocols for their synthesis and analysis are provided, alongside quantitative data presented in tabular format for comparative analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development.

Introduction: A Historical Perspective

The journey of dichlorinated azobenzenes is intrinsically linked to the discovery of their parent compound, azobenzene. First synthesized by Eilhard Mitscherlich in 1834, azobenzene's remarkable ability to undergo reversible trans-cis isomerization upon exposure to light was not fully recognized until 1937.[1] This discovery of photoswitching laid the groundwork for the development of a vast array of photosensitive materials and molecular machines.

While a definitive date for the first synthesis of a dichlorinated azobenzene isomer is not prominently documented, their emergence is a logical progression from the advancements in aromatic chemistry and chlorination techniques in the late 19th and early 20th centuries. The industrial synthesis of chlorinated aromatic compounds provided the necessary precursors for the creation of dichlorinated azobenzene derivatives. Early investigations into these compounds were likely driven by their potential application as dyes and pigments, a primary use for azo compounds in general. In modern research, interest has shifted towards their unique photochemical properties and their roles as environmental contaminants and toxicological agents.

Physicochemical Properties of Dichlorinated Azobenzenes

The substitution of chlorine atoms onto the azobenzene scaffold significantly influences its physicochemical properties. These properties, which vary between isomers, are crucial for understanding their environmental fate, bioavailability, and toxicological profiles. The following tables summarize key quantitative data for representative dichlorinated azobenzene isomers and their parent compounds.

Table 1: General Properties of Azobenzene and Dichlorobenzene Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Azobenzene | C₁₂H₁₀N₂ | 182.22 | 68 | 293 | 1.09 |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180.5 | 1.30 |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -24.8 | 173 | 1.29 |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 53.5 | 174 | 1.25 |

Table 2: Physicochemical Properties of Dichlorinated Azobenzene Isomers

| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | LogP |

| 2,2'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | 376.9 | 1.27 | 5.41 |

| 3,3'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | Data not available | Data not available | Data not available |

| 4,4'-Dichloroazobenzene | C₁₂H₈Cl₂N₂ | 251.11 | Data not available | Data not available | Data not available |

Note: Comprehensive experimental data for all dichlorinated azobenzene isomers is limited in publicly available literature. The provided data is based on available information.

Synthesis of Dichlorinated Azobenzenes: Experimental Protocols

The synthesis of dichlorinated azobenzenes can be achieved through several established methods for forming the azo bridge. The choice of method often depends on the desired isomer and the availability of starting materials. Below are representative protocols for the synthesis of dichlorinated azobenzenes.

General Workflow for Azobenzene Synthesis

The synthesis of dichlorinated azobenzenes typically follows a multi-step process that begins with the appropriate dichloroaniline or dichloronitrobenzene precursors. A generalized workflow is depicted below.

Protocol 1: Oxidative Coupling of Dichloroanilines

This method is suitable for the synthesis of symmetrical dichlorinated azobenzenes.

-

Materials:

-

Dichloroaniline isomer (e.g., 4,4'-dichloroaniline)

-

Oxidizing agent (e.g., potassium permanganate, manganese dioxide)

-

Solvent (e.g., acetone, dichloromethane)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

-

Procedure:

-

Dissolve the dichloroaniline isomer in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling in an ice bath.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid oxidant byproducts.

-

Wash the filtrate with water and brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure dichlorinated azobenzene.

-

Protocol 2: Reductive Coupling of Dichloronitrobenzenes

This method is also used for synthesizing symmetrical dichlorinated azobenzenes.

-

Materials:

-

Dichloronitrobenzene isomer (e.g., 3,3'-dichloronitrobenzene)

-

Reducing agent (e.g., zinc dust, lithium aluminum hydride)

-

Solvent (e.g., ethanol, tetrahydrofuran)

-

Base (e.g., sodium hydroxide)

-

-

Procedure:

-

In a round-bottom flask, suspend the dichloronitrobenzene isomer in the chosen solvent.

-

Add the reducing agent and the base to the suspension.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted reducing agent and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

-

Toxicology and Metabolic Pathways

The toxicology of dichlorinated azobenzenes is primarily associated with their metabolism. Like other azo compounds, they are subject to reductive cleavage of the azo bond, particularly by azoreductases present in the gut microbiota and the liver. This metabolic process yields two molecules of the corresponding dichloroaniline.

Dichloroanilines are known to be toxic and can induce a range of adverse health effects, including methemoglobinemia, hepatotoxicity, and nephrotoxicity. The primary mechanism of their toxicity is believed to be the metabolic activation of the amino group to reactive electrophilic species, such as nitroso and nitrenium ions. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity.

Metabolic Activation and Genotoxicity

The metabolic activation of dichloroanilines and their subsequent interaction with DNA is a critical pathway for their carcinogenic potential.

Signaling Pathways and Molecular Interactions

The genotoxic effects of dichlorinated azobenzene metabolites can trigger a cascade of cellular signaling pathways in response to DNA damage. While specific studies on dichlorinated azobenzenes are limited, the pathways activated by their aromatic amine metabolites are well-characterized.

Upon formation of DNA adducts, cells activate DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.

Activation of p53 can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, p53 can initiate apoptosis (programmed cell death) to eliminate the damaged cell. Chronic exposure and persistent DNA damage can overwhelm these protective mechanisms, leading to mutations and potentially initiating carcinogenesis.

Conclusion

Dichlorinated azobenzenes are a class of compounds with a rich history rooted in the development of synthetic dyes and a present-day relevance in the fields of photochemistry and toxicology. Their synthesis is achievable through well-established organic chemistry reactions, and their physicochemical properties are dictated by the position of the chlorine substituents. The primary toxicological concern associated with these compounds is their metabolic conversion to dichlorinated anilines, which can lead to genotoxicity through the formation of DNA adducts. Understanding the synthesis, properties, and biological interactions of dichlorinated azobenzenes is crucial for assessing their environmental and health impacts and for harnessing the unique photochemical properties of the broader azobenzene family in various scientific and technological applications. Further research is warranted to fully elucidate the specific toxicological profiles and molecular mechanisms of action for all dichlorinated azobenzene isomers.

References

In-Depth Technical Guide on Bis-(4-chloro-phenyl)-diazene: A Literature Review for Drug Development Professionals

An Overview of a Diazene Derivative with Potential Pharmacological Significance

Introduction

Bis-(4-chloro-phenyl)-diazene, also known as 4,4'-dichloroazobenzene, is an aromatic azo compound characterized by two 4-chlorophenyl groups linked by a diazene (-N=N-) functional group. While research directly investigating its therapeutic applications is limited, the broader class of azobenzene derivatives has garnered significant interest in medicinal chemistry and drug development. This is due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of chlorine atoms on the phenyl rings of this compound influences its electronic and steric properties, which can in turn modulate its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, with a focus on its chemical properties, synthesis, toxicological profile, and potential as a scaffold for drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its evaluation as a potential drug candidate. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

| Property | Value | Reference |

| CAS Number | 1602-00-2 | [1] |

| Molecular Formula | C₁₂H₈Cl₂N₂ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| IUPAC Name | (E)-1,2-bis(4-chlorophenyl)diazene | [1] |

| Synonyms | 4,4'-Dichloroazobenzene, p,p'-Dichloroazobenzene | |

| Appearance | Orange-red crystalline solid | |

| Melting Point | 138-142 °C | |

| Boiling Point | 375.2 °C at 760 mmHg | |

| Flash Point | 180.7 °C | |

| Purity | Typically available at 96% purity | [1] |

Synthesis of this compound

The synthesis of this compound and other azobenzene derivatives can be achieved through various established chemical reactions. A common and effective method is the oxidation of the corresponding aniline precursor, in this case, 4-chloroaniline.

Experimental Protocol: Oxidation of 4-Chloroaniline

Materials:

-

4-chloroaniline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-chloroaniline in ethanol in a round-bottom flask.

-

Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in water.

-

Reaction: Cool the 4-chloroaniline solution in an ice bath. Slowly add the potassium permanganate solution dropwise to the cooled and stirring 4-chloroaniline solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield orange-red crystals.

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the reviewed literature, data on structurally similar compounds, such as 4,4'-dichloroazoxybenzene, provide valuable insights into its potential hazards. It is important to note that azobenzene compounds can be metabolized to potentially carcinogenic aromatic amines.

GHS Hazard Statements for 4,4'-Dichloroazoxybenzene

The following GHS hazard statements have been reported for the closely related 4,4'-dichloroazoxybenzene, suggesting that this compound should be handled with caution.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Mutagenicity

Studies on a range of herbicide-derived chlorinated azobenzenes, including 4,4'-dichloroazoxybenzene, have been conducted to assess their mutagenicity. Positive results were obtained for 4,4'-dichloroazoxybenzene in the Salmonella typhimurium plate incorporation method and the fluctuation test, both in the presence and absence of liver post-mitochondrial fractions, under aerobic and anaerobic conditions.[2] This suggests a potential for genotoxicity that should be carefully evaluated for this compound.

Potential Biological Activities and Drug Development Applications

Direct evidence for the biological activities of this compound is currently limited in the scientific literature. However, the broader class of azobenzene and diazene derivatives has shown promise in various therapeutic areas, particularly in oncology. The exploration of these related compounds provides a rationale for investigating the potential of this compound as a lead structure in drug discovery.

Anticancer Potential

Numerous studies have reported the cytotoxic effects of various substituted azobenzene compounds against a range of cancer cell lines. The nature and position of substituents on the phenyl rings are critical determinants of their anticancer activity. For instance, dimeric 3,5-bis(benzylidene)-4-piperidones containing 4-chloro substituents have shown low cytotoxicity, while other halogenated derivatives have exhibited significant anticancer effects.[3] This highlights the complex structure-activity relationships within this class of compounds.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic agents. While specific enzyme inhibition data for this compound is not available, related compounds have been investigated as enzyme inhibitors. For example, syringaldazine has been shown to be an uncompetitive inhibitor of 4-chloroaniline peroxidation, a reaction that can produce 4,4'-dichloroazobenzene.[4]

Azobenzene as a Photoswitchable Moiety in Drug Delivery

Azobenzene and its derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light. This photoswitchable property has been harnessed in the design of sophisticated drug delivery systems. The trans isomer is generally more stable and less polar, while the cis isomer is less stable and more polar. This light-induced change in conformation and polarity can be used to trigger the release of a therapeutic agent from a carrier molecule or a nanocarrier at a specific site in the body, offering the potential for targeted and controlled drug delivery.

Experimental Protocols for Biological Evaluation

To facilitate further research into the pharmacological potential of this compound, the following are detailed, adaptable protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-